![molecular formula C24H21NO4 B3016965 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione CAS No. 438487-15-1](/img/structure/B3016965.png)

16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

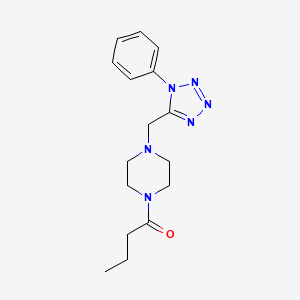

16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a useful research compound. Its molecular formula is C24H21NO4 and its molecular weight is 387.435. The purity is usually 95%.

BenchChem offers high-quality 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Complex compounds like the one mentioned often involve intricate synthetic pathways and detailed characterization to understand their properties and potential applications. For instance, research on macrocyclic polyether-diester ligands containing a pyridine subcyclic unit showcases advanced synthesis techniques. These compounds, derived from oligoethylene glycols and sulfur-containing oligo-ethylene glycols, demonstrate the potential for creating diverse molecular architectures through precise synthetic strategies (Bradshaw et al., 1978). Similarly, the synthesis of functionalized propellano-bislactones using acetates of the Baylis-Hillman adducts highlights innovative approaches to generating complex cyclic structures (Basavaiah & Satyanarayana, 2001).

Structural Analysis

The detailed structural analysis of these compounds is crucial for understanding their potential applications. For example, the study of dihydrocryptopine revealed significant insights into the molecular geometry and intermolecular interactions within the crystal structure, providing a foundation for exploring its applications in various scientific fields (Sun et al., 2012). Such analyses are essential for the rational design and development of new materials and molecules with specific properties.

Potential Applications

Research into the applications of complex cyclic compounds often focuses on their potential utility in various domains, including materials science, pharmaceuticals, and catalysis. The cyclohexane-1,2-dione hydrolase enzyme, for instance, represents a novel application of cyclic compounds in biocatalysis and environmental remediation (Steinbach et al., 2011). Additionally, the development of ion-selective electrodes using pyridine-based macrocycles highlights the intersection of cyclic compound chemistry with analytical and environmental chemistry (Casabó et al., 1991).

Wirkmechanismus

Target of Action

The primary target of this compound is the cyclooxygenase (COX) enzyme . This enzyme plays a key role in the production of important inflammatory mediators such as prostaglandins, prostacyclin, and thromboxane .

Mode of Action

The compound interacts with the COX enzyme, specifically the COX-2 isoform . It binds to the active site of the enzyme, inhibiting its function . This prevents the conversion of arachidonic acid to pro-inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound affects the prostanoid biosynthetic pathway . By inhibiting the COX enzyme, it disrupts the conversion of arachidonic acid into prostaglandins, prostacyclin, and thromboxane . These substances are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Result of Action

The inhibition of the COX enzyme by this compound leads to a decrease in the production of pro-inflammatory mediators . This results in a reduction of inflammation and associated symptoms such as pain, redness, and swelling .

Eigenschaften

IUPAC Name |

16-cyclohexyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-21-15-8-4-5-9-16(15)22(27)24-20(21)17-10-11-19-18(23(17)29-24)12-25(13-28-19)14-6-2-1-3-7-14/h4-5,8-11,14H,1-3,6-7,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGOJOPOVRDLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclohexyl-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3016882.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)

![Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B3016888.png)

![N-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylprop-2-enamide](/img/structure/B3016890.png)

![[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methanol](/img/structure/B3016891.png)

![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B3016892.png)

![(Z)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B3016898.png)

![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)